6-Fluoro-7-methoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
6-Fluoro-7-methoxyquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-2-aminobenzoic acid and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like dichloromethane or toluene.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinazoline-2,4(1H,3H)-dione
- 7-Methoxyquinazoline-2,4(1H,3H)-dione
- 6-Chloro-7-methoxyquinazoline-2,4(1H,3H)-dione
Uniqueness
6-Fluoro-7-methoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both fluorine and methoxy groups, which may contribute to its distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C9H7FN2O3 |
---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
6-fluoro-7-methoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7FN2O3/c1-15-7-3-6-4(2-5(7)10)8(13)12-9(14)11-6/h2-3H,1H3,(H2,11,12,13,14) |
InChI Key |
CCJQILKRXGWWJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)NC2=O)F |
Origin of Product |
United States |
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